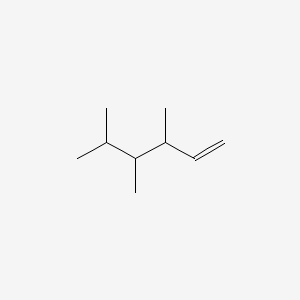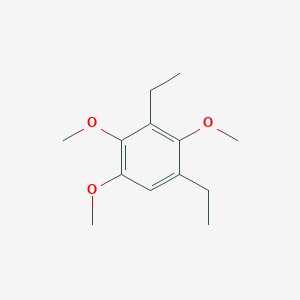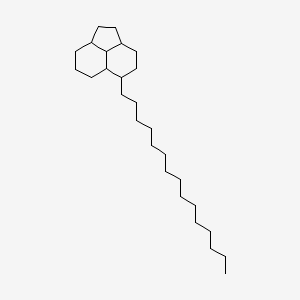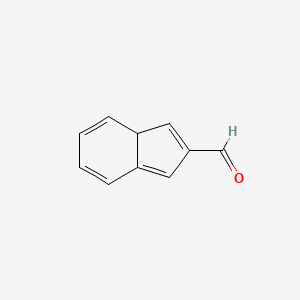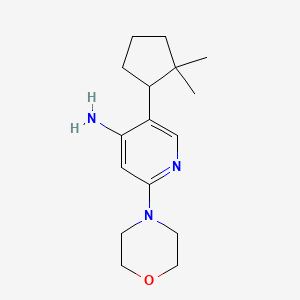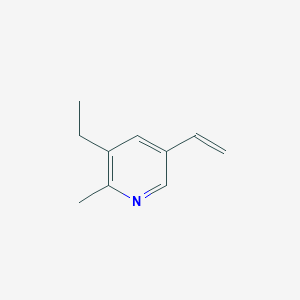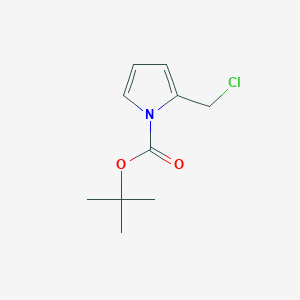
tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate: is an organic compound that features a pyrrole ring substituted with a chloromethyl group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate typically involves the chloromethylation of a pyrrole derivative followed by esterification. One common method includes the reaction of 2-(chloromethyl)-1H-pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-diones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, potentially leading to the development of new biochemical probes or therapeutic agents.
Medicine: The compound’s derivatives may exhibit pharmacological activity, making it a candidate for drug development. Its ability to form stable esters and amides is particularly useful in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyrrole ring.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(bromomethyl)-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(iodomethyl)-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate
Comparison:
- Reactivity: The chloromethyl derivative is generally more reactive towards nucleophiles compared to the bromomethyl and iodomethyl derivatives due to the stronger leaving group ability of chlorine.
- Stability: The hydroxymethyl derivative is less reactive but more stable, making it suitable for applications where stability is crucial.
- Applications: Each derivative has unique applications based on its reactivity and stability. For example, the iodomethyl derivative may be preferred in reactions requiring a more reactive leaving group.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
tert-butyl 2-(chloromethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H14ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
ALHROUGMOLPRJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC=C1CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


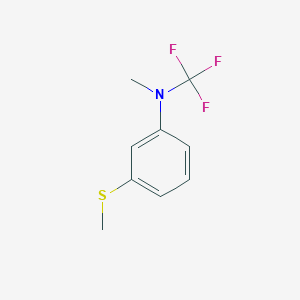
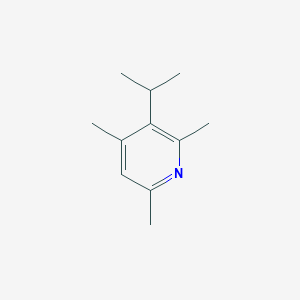
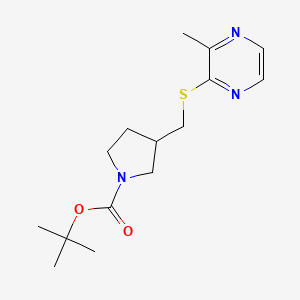


![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
